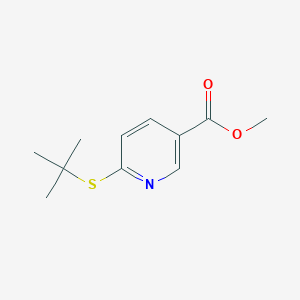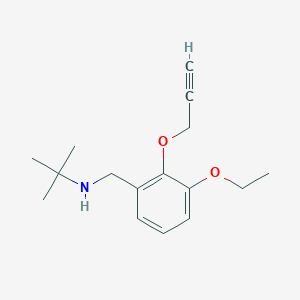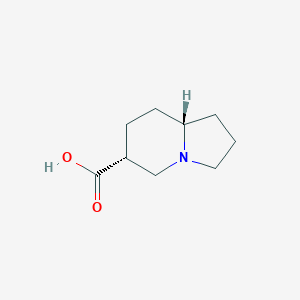
(6R,8AR)-octahydroindolizine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,8AR)-octahydroindolizine-6-carboxylic acid is a chiral compound with significant interest in the field of organic chemistry This compound is known for its unique structural features, which include an indolizine ring system that is fully saturated, making it an octahydro derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R,8AR)-octahydroindolizine-6-carboxylic acid typically involves the hydrogenation of indolizine derivatives. One common method is the catalytic hydrogenation of indolizine-6-carboxylic acid using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. This process results in the reduction of the double bonds in the indolizine ring, yielding the octahydro derivative.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process often involves crystallization or chromatography to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(6R,8AR)-octahydroindolizine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.
Reduction: The compound can be further reduced to form alcohols or amines.
Substitution: The hydrogen atoms on the indolizine ring can be substituted with various functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated indolizine derivatives and alkylated products.
Aplicaciones Científicas De Investigación
(6R,8AR)-octahydroindolizine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (6R,8AR)-octahydroindolizine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4aR,6R,8aR)-6-[2-(1H-tetrazol-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid: Known for its neuroprotective properties and use as a glutamate receptor antagonist.
(1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol: Utilized in the synthesis of complex organic frameworks.
Uniqueness
(6R,8AR)-octahydroindolizine-6-carboxylic acid is unique due to its fully saturated indolizine ring system and the presence of a carboxylic acid group. This combination of structural features provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
(6R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h7-8H,1-6H2,(H,11,12)/t7-,8+/m1/s1 |
Clave InChI |
NIMBJLXLLUEFCX-SFYZADRCSA-N |
SMILES isomérico |
C1C[C@H]2CC[C@H](CN2C1)C(=O)O |
SMILES canónico |
C1CC2CCC(CN2C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


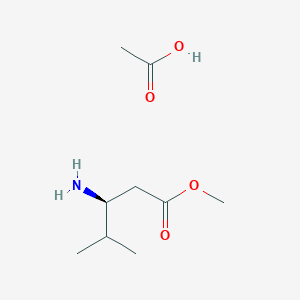


![(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione](/img/structure/B13001380.png)
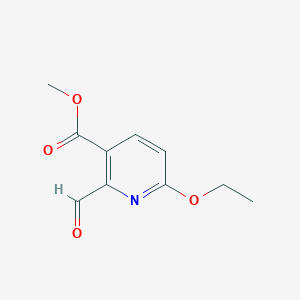
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol](/img/structure/B13001385.png)
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13001392.png)
![1'-Propyl-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B13001395.png)
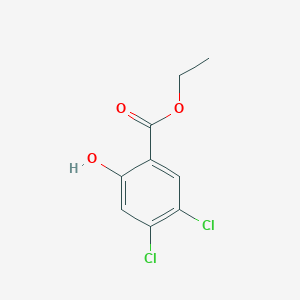
![1-[Methyl(propan-2-yl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13001411.png)
